(3-(Benzyloxy)cyclobutyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-phenylmethoxycyclobutyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMINBOCIUCMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276479 | |
| Record name | cis-3-(Phenylmethoxy)cyclobutanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141352-64-9, 156865-32-6 | |
| Record name | cis-3-(Phenylmethoxy)cyclobutanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(benzyloxy)cyclobutyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An Emerging Synthetic Intermediate
The growing importance of (3-(Benzyloxy)cyclobutyl)methanol (B2829840) lies in its role as a versatile synthetic intermediate. Organic chemists utilize this compound as a foundational building block to construct more complex molecules with specific three-dimensional arrangements. The cyclobutane (B1203170) core provides a rigid scaffold, influencing the spatial orientation of the functional groups and, consequently, the biological activity of the final product.
The presence of both a protected alcohol (benzyloxy group) and a free primary alcohol (hydroxymethyl group) allows for selective chemical transformations. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups through various substitution reactions. The benzyloxy group, on the other hand, serves as a stable protecting group for the other hydroxyl function, which can be removed at a later stage of the synthesis through hydrogenolysis. This differential reactivity is crucial for the controlled and stepwise assembly of intricate molecular structures.
Foundational Role in Advanced Synthesis and Medicinal Chemistry
Pathways for the Preparation of this compound
The synthesis of this compound can be achieved through various routes, often involving the initial construction of a functionalized cyclobutane ring followed by modification of the substituent groups. A common and effective strategy involves the reduction of a corresponding cyclobutanone (B123998) or carboxylic acid derivative.
One prominent pathway begins with the synthesis of 3-(benzyloxy)cyclobutan-1-one. This ketone can be prepared via a [2+2] cycloaddition reaction between benzyl vinyl ether and dichloroketene (B1203229), generated in situ from trichloroacetyl chloride and a zinc-copper couple. nih.govacs.org The resulting 2,2-dichloro-3-(benzyloxy)cyclobutanone is then dechlorinated using zinc dust in acetic acid to yield 3-(benzyloxy)cyclobutan-1-one. google.com
Subsequent reduction of the ketone functionality in 3-(benzyloxy)cyclobutan-1-one with a suitable reducing agent, such as sodium borohydride (B1222165) in methanol (B129727), affords the target alcohol, this compound.
An alternative approach involves the catalytic reduction of 3-(benzyloxy)cyclobutane-1-carboxylic acid. rsc.orgworktribe.com This method utilizes a catalytic system, for instance, zinc acetate (B1210297) and N-methyl morpholine (B109124) with phenylsilane (B129415) as the reductant, to convert the carboxylic acid to the primary alcohol in good yield. rsc.org
| Starting Material | Reagents | Product | Ref. |
| 3-(Benzyloxy)cyclobutan-1-one | Sodium Borohydride, Methanol | This compound | |
| 3-(Benzyloxy)cyclobutane-1-carboxylic acid | Zn(OAc)₂, N-Methyl Morpholine, PhSiH₃ | This compound | rsc.org |
| Benzyl vinyl ether | 1. Trichloroacetyl chloride, Zn-Cu 2. Zn, Acetic Acid 3. NaBH₄, Methanol | This compound | nih.govacs.orggoogle.com |
Elucidation of its Reactivity Profile as a Precursor in Complex Molecule Construction
The synthetic utility of this compound stems from the differential reactivity of its three key components: the primary alcohol (methanol moiety), the cyclobutyl ring, and the benzyloxy group. This allows for a programmed, stepwise modification to build molecular complexity.
The primary hydroxyl group is the most nucleophilic and sterically accessible site, making it the initial point for a wide array of functionalizations.
The primary alcohol can be readily converted into a good leaving group, such as a mesylate, by reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine. The resulting mesylate, (3-(benzyloxy)cyclobutyl)methyl methanesulfonate, is a highly reactive intermediate susceptible to nucleophilic substitution (SN2) reactions.
This strategy opens a pathway for the introduction of a wide variety of functional groups. For instance, reaction with sodium azide (B81097) would yield the corresponding azido (B1232118) derivative, while displacement with a cyanide source would introduce a nitrile group, a precursor to carboxylic acids and amines. The versatility of this approach is highlighted by the use of similar tosylate and mesylate derivatives in the synthesis of complex heterocyclic structures. core.ac.uk The reaction of mesylate derivatives with dimethyl sulfoxide (B87167) (DMSO) can also lead to substitution products, where DMSO acts as a nucleophile. researchgate.net
| Substrate | Reagent | Product Type | Ref. |
| This compound | 1. Methanesulfonyl Chloride, Triethylamine 2. Nucleophile (e.g., NaN₃, NaCN) | Substituted Cyclobutane | core.ac.ukresearchgate.net |
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. lumenlearning.com This reaction is typically catalyzed by an acid or promoted by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov
Etherification can be achieved under various conditions. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base like sodium hydride followed by reaction with an alkyl halide, is a common method. acs.org Alternatively, etherification can be performed under neutral conditions using reagents like 2-benzyloxy-1-methylpyridinium triflate. beilstein-journals.orgsemanticscholar.org Cross-etherification reactions with other alcohols, mediated by alkoxyhydrosilanes, provide a route to unsymmetrical ethers. rsc.org
| Reaction Type | Reagents | Product | Ref. |
| Esterification | Carboxylic Acid, DCC | Ester | nih.gov |
| Etherification (Williamson) | 1. Sodium Hydride 2. Alkyl Halide | Ether | acs.org |
| Etherification (Neutral) | 2-Benzyloxy-1-methylpyridinium triflate | Benzyl Ether | beilstein-journals.orgsemanticscholar.org |
While the cyclobutyl ring is generally stable, it can participate in specific transformations. The presence of the benzyloxy group can direct or influence the reactivity of the ring's C-H bonds. Under palladium catalysis, C-H arylation reactions have been shown to be effective on cyclobutane systems, allowing for the introduction of aryl groups directly onto the ring. nih.govacs.org
Furthermore, if the secondary alcohol is deprotected and oxidized, the resulting 3-hydroxycyclobutanone (B178150) can serve as a precursor for various ring modifications. For example, oxidation of a related cyclobutanol (B46151) to a cyclobutanone has been reported using reagents like perchloric acid.
The benzyl ether serves as a robust protecting group for the secondary alcohol, stable to a wide range of reaction conditions used to modify the primary alcohol moiety. Its removal, or debenzylation, is a key step in many synthetic sequences, unmasking the secondary hydroxyl group for further functionalization.
The most common method for benzyl ether cleavage is catalytic hydrogenolysis. organic-chemistry.org This reaction is typically carried out using hydrogen gas and a palladium on carbon (Pd/C) catalyst, yielding the diol, (3-hydroxycyclobutyl)methanol, and toluene (B28343) as a byproduct. This method is clean and high-yielding but is incompatible with other reducible functional groups like alkenes or alkynes.
Alternative methods for debenzylation that offer greater functional group tolerance include:
Acidic Cleavage: Strong acids such as hydrogen bromide in acetic acid can cleave benzyl ethers, although this method is limited to substrates lacking other acid-sensitive groups. organic-chemistry.org
Lewis Acid-Mediated Cleavage: Lewis acids, particularly boron trichloride (B1173362) (BCl₃) or its dimethyl sulfide (B99878) complex (BCl₃·SMe₂), are highly effective for debenzylation under mild conditions and tolerate a wide range of other functional groups. organic-chemistry.orgatlanchimpharma.com
Oxidative Cleavage: Oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used, especially for electron-rich benzyl ethers. organic-chemistry.org Recent developments have enabled the use of visible-light-mediated oxidative debenzylation, offering a mild and selective alternative. researchgate.net
| Deprotection Method | Reagents | Key Features | Ref. |
| Catalytic Hydrogenolysis | H₂, Pd/C | High efficiency, clean reaction. | organic-chemistry.org |
| Lewis Acid Cleavage | BCl₃ or BCl₃·SMe₂ | Mild conditions, high functional group tolerance. | organic-chemistry.orgatlanchimpharma.com |
| Oxidative Cleavage | DDQ, visible light | Orthogonal to reductive methods. | organic-chemistry.orgresearchgate.net |
Strategic Cleavage and Functionalization of the Benzyloxy Group
Catalytic Hydrogenolysis for Benzyl Ether Deprotection
The cleavage of the benzyl ether in this compound to unmask the hydroxyl group is commonly achieved through catalytic hydrogenolysis. researchgate.netchemistrysteps.com This method is favored for its efficiency and typically mild reaction conditions. acsgcipr.org
The standard protocol involves the use of a palladium catalyst, most frequently 10% palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). jk-sci.comresearchgate.net The reaction is typically carried out in a solvent such as methanol or ethanol (B145695) at room temperature and atmospheric pressure. jk-sci.com The process involves the oxidative addition of the benzyl ether to the Pd(0) catalyst, followed by hydrogenolysis to release the deprotected alcohol and toluene as a byproduct, regenerating the catalyst. jk-sci.com
This reaction is generally high-yielding, often exceeding 90%. However, a significant consideration is the compatibility of this method with other functional groups within the molecule. Functional groups susceptible to reduction, such as alkenes, alkynes, or some nitrogen-containing groups, may be competitively reduced under these conditions. acsgcipr.orguwindsor.ca Careful selection of the catalyst and reaction conditions is therefore crucial to ensure chemoselectivity. acsgcipr.org For instance, certain catalysts or the use of inhibitors can prevent the reduction of other sensitive groups. organic-chemistry.org
Table 1: Typical Conditions for Catalytic Hydrogenolysis of Benzyl Ethers
| Parameter | Condition | Source |
| Catalyst | 10% Palladium on Carbon (Pd/C) | jk-sci.com |
| Hydrogen Source | H₂ gas (1 atm) | |
| Solvent | Methanol, Ethanol, Ethyl Acetate | jk-sci.com |
| Temperature | 25°C (Room Temperature) | |
| Reaction Time | 12–24 hours | |
| Typical Yield | 90–95% |
Alternative Deprotection Methodologies
While catalytic hydrogenolysis is a standard method, alternative procedures for benzyl ether cleavage are employed when substrates are sensitive to hydrogenation conditions. These methods often involve Lewis acids or oxidative cleavage. organic-chemistry.orgatlanchimpharma.com
Strong Lewis acids like boron trichloride (BCl₃) and boron tribromide (BBr₃) are effective for cleaving benzyl ethers. uwindsor.camasterorganicchemistry.com For example, a solution of BCl₃ in dichloromethane (B109758) at low temperatures can achieve complete debenzylation. atlanchimpharma.com A complex of boron trichloride and dimethyl sulfide (BCl₃·SMe₂) offers a milder and more selective option, capable of cleaving benzyl ethers without affecting other protecting groups like silyl (B83357) ethers. organic-chemistry.org
Oxidative cleavage presents another alternative. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for p-methoxybenzyl (PMB) ethers, which are more susceptible to oxidation. organic-chemistry.org Recent developments have shown that visible-light-mediated debenzylation using DDQ as a photooxidant can cleave benzyl ethers in the presence of functional groups that are incompatible with hydrogenolysis, such as azides and alkynes. nih.gov
Other less common methods include Birch reduction (using sodium in liquid ammonia), which is a powerful but less selective method for deprotection. researchgate.netuwindsor.ca
Table 2: Comparison of Alternative Deprotection Methods for Benzyl Ethers
| Method | Reagent(s) | Key Features | Source(s) |
| Lewis Acid Cleavage | BCl₃, BBr₃, BCl₃·SMe₂ | Effective for substrates sensitive to hydrogenation; selectivity can be tuned. | uwindsor.camasterorganicchemistry.comorganic-chemistry.org |
| Oxidative Cleavage | DDQ (often with photoirradiation) | Mild conditions; compatible with groups sensitive to reduction. | organic-chemistry.orgnih.gov |
| Birch Reduction | Na, NH₃(l) | Powerful reducing conditions; less commonly used due to low selectivity. | researchgate.netuwindsor.ca |
Stereochemical Considerations in the Synthesis and Utility of this compound
The stereochemistry of the 1,3-disubstituted cyclobutane ring in this compound is a critical factor that influences its synthesis and its application in building more complex molecules. The cis and trans diastereomers exhibit different properties and can lead to different outcomes in subsequent reactions.
Synthesis and Isolation of Diastereomers (e.g., cis-isomer)
The synthesis of specific diastereomers of 1,3-disubstituted cyclobutanes requires stereocontrolled synthetic routes. The construction of a stereochemically defined cyclobutane is a significant challenge due to the constrained nature of the four-membered ring. calstate.edu
One common strategy involves the [2+2] cycloaddition of a ketene (B1206846) to an olefin. For example, the cycloaddition of dichloroketene to allyl benzyl ether can produce a dichlorocyclobutanone intermediate. Subsequent reduction of the ketone and removal of the chlorine atoms can lead to the cyclobutanol core. The stereoselectivity of the reduction step is often crucial for establishing the final cis or trans configuration. The use of sterically demanding reducing agents, such as L-Selectride, can favor the formation of one diastereomer over the other.
In some syntheses, a mixture of cis and trans isomers is formed. core.ac.uk These isomers can often be separated by standard chromatographic techniques, such as column chromatography, allowing for the isolation of the desired pure diastereomer. core.ac.uk For instance, the synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid, a scaffold for a potent drug candidate, featured a diastereoselective reduction using sodium borohydride, followed by recrystallization to improve the diastereomeric ratio. acs.orgnih.gov
Impact of Stereochemistry on Downstream Synthetic Outcomes and Derivative Properties
The specific cis or trans arrangement of the substituents on the cyclobutane ring has a profound impact on the molecule's three-dimensional shape and, consequently, its physical and chemical properties. nih.gov This stereochemical arrangement dictates how the molecule interacts with other reagents and can determine the stereochemical outcome of subsequent reactions.
In medicinal chemistry, the three-dimensional structure of a molecule is critical for its biological activity. The cyclobutane ring, with its puckered conformation, provides a rigid scaffold that can position functional groups in well-defined spatial orientations. nih.gov The choice between a cis or trans isomer can significantly alter the binding affinity of a drug candidate to its target protein. thieme-connect.comthieme-connect.com For example, the cis-isomer of a cyclobutane-containing drug candidate was found to be a component of TAK-828F, an inverse agonist for the RORγt receptor, highlighting the importance of specific stereochemistry for therapeutic effect. thieme-connect.comthieme-connect.com
Furthermore, the reactivity of the functional groups can be influenced by their stereochemical relationship. For instance, the accessibility of the hydroxymethyl group for a subsequent reaction can be different in the cis versus the trans isomer due to steric hindrance from the benzyloxy group. This can affect reaction rates and even the feasibility of certain transformations. Studies on isomeric cyclobutane derivatives have shown that simple changes in stereochemistry can lead to remarkably different physical properties, such as melting points and sensitivities, which can be critical in materials science applications. nih.govchemrxiv.org
Application of Protecting Group Chemistry in Synthetic Sequences
The use of protecting groups is a fundamental strategy in multi-step organic synthesis, allowing chemists to mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. numberanalytics.com
Role of the Benzyl Ether as a Protecting Group
The benzyl ether is a widely used protecting group for alcohols due to its favorable characteristics. uwindsor.ca In the context of this compound, the benzyl group protects the C3-hydroxyl, allowing for selective manipulation of the C1-hydroxymethyl group.
Key advantages of the benzyl ether protecting group include:
Stability: Benzyl ethers are robust and stable across a wide range of reaction conditions, including strongly basic, and many acidic and oxidative/reductive conditions. chemistrysteps.comnih.gov This stability allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected alcohol. bham.ac.uk
Orthogonality: The concept of orthogonal protection is crucial in complex syntheses where multiple protecting groups are present. numberanalytics.comfiveable.methieme-connect.de An orthogonal set of protecting groups can be removed selectively under specific conditions without affecting others. thieme-connect.de The benzyl group, typically removed by hydrogenolysis, is orthogonal to many other common protecting groups, such as silyl ethers (cleaved by fluoride) or acetals (cleaved by acid). researchgate.netnumberanalytics.com This allows for a planned, stepwise deprotection strategy in the synthesis of complex molecules. bham.ac.uk
Introduction: The benzyl group is readily introduced via the Williamson ether synthesis, by reacting the alcohol with a benzyl halide (like benzyl bromide) in the presence of a base. organic-chemistry.org
By serving as a reliable and selectively removable mask for the hydroxyl group, the benzyl ether in this compound plays a critical role in its utility as a synthetic intermediate. researchgate.net
Orthogonal Protection Strategies in Multi-step Syntheses
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture. Orthogonal protection strategies, in particular, offer a sophisticated level of control, allowing for the selective deprotection of one functional group in the presence of others. This is accomplished by employing a set of protecting groups that are removed under distinct and non-interfering reaction conditions. wikipedia.orgbham.ac.uk The application of such strategies is crucial in the synthesis of complex molecules derived from this compound, where multiple reactive sites may need to be addressed sequentially.
The structure of this compound inherently contains a benzyl ether protecting the primary alcohol. This benzyl group is a cornerstone of many synthetic routes, valued for its general stability under a variety of reaction conditions, yet readily removable under specific, mild conditions. The classic method for the deprotection of a benzyl ether is through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst), a process that is typically neutral and chemoselective, leaving many other functional groups and protecting groups unaffected.
An orthogonal protection strategy in the context of synthesizing derivatives from this compound would involve the introduction of a second, different protecting group at another reactive site on the molecule. For instance, if a diol derivative of the cyclobutane ring is utilized, one hydroxyl group could be protected as a benzyl ether, while the other is masked with a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group. wikipedia.org
This setup allows for the selective manipulation of the molecule. The silyl ether is labile to fluoride (B91410) ions (e.g., using tetrabutylammonium (B224687) fluoride - TBAF) or acidic conditions, which would not cleave the more robust benzyl ether. wikipedia.org This selective deprotection unmasks one hydroxyl group for further chemical transformation, such as oxidation, esterification, or coupling to another molecular fragment. Subsequently, the benzyl ether can be removed in a separate step via hydrogenolysis to reveal the second hydroxyl group for a different modification. This stepwise unveiling of reactive sites is the essence of an orthogonal strategy.
A hypothetical, yet illustrative, orthogonal protection scheme involving a derivative of this compound is presented in the data table below. This table outlines the protecting groups, the functional groups they protect, and the distinct conditions for their removal, highlighting the non-overlapping nature of the deprotection steps.
| Protecting Group | Functional Group Protected | Protection Reagent/Conditions | Deprotection Reagent/Conditions | Stability |
| Benzyl (Bn) | Hydroxyl | Benzyl bromide (BnBr), NaH, THF | H₂, Pd/C, Methanol | Stable to acidic and basic conditions, and many oxidizing/reducing agents. |
| tert-Butyldimethylsilyl (TBDMS) | Hydroxyl | TBDMS-Cl, Imidazole, DMF | Tetrabutylammonium fluoride (TBAF), THF or Acetic Acid, H₂O/THF | Stable to basic conditions and hydrogenolysis. Labile to acid and fluoride ions. |
| tert-Butoxycarbonyl (Boc) | Amine | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA) or HCl in an organic solvent | Stable to basic conditions and hydrogenolysis. Labile to strong acids. |
This strategic deployment of protecting groups enables chemists to navigate complex synthetic pathways with precision, allowing for the construction of highly functionalized cyclobutane derivatives from the versatile starting material, this compound.
Design and Application of 3 Benzyloxy Cyclobutyl Methanol Scaffolds in Bioactive Compound Development
Rational Design of Derivatives for Specific Biological Targets
The inherent structural features of (3-(Benzyloxy)cyclobutyl)methanol (B2829840) have been exploited in the design of targeted inhibitors and other potentially bioactive analogs. The cyclobutane (B1203170) framework provides a stable, less-lipophilic core compared to more common aromatic rings, while the benzyloxy group can be retained to interact with hydrophobic pockets in a target protein or be readily cleaved to reveal a hydroxyl group for further functionalization.
The this compound scaffold has been successfully incorporated into inhibitors for several important enzyme systems, demonstrating its utility in generating potent and selective agents.
Autotaxin (ATX) is a secreted enzyme that produces the signaling lipid lysophosphatidic acid (LPA), which is implicated in various pathologies, including fibrosis, inflammation, and cancer. googleapis.com The development of potent ATX inhibitors is therefore a significant therapeutic goal. The this compound scaffold has proven useful in this context.
In the optimization of pyrazolopyrimidine inhibitors for calcium-dependent protein kinase 1 (CDPK1), which has structural similarities to other kinase inhibitor scaffolds, a key synthetic step involved the use of trans-3-(benzyloxy)cyclobutyl mesylate. This intermediate, derived from this compound, was used to introduce the cyclobutane moiety into the inhibitor structure. This modification was part of a broader strategy to improve metabolic stability and potency.
The applicability of the this compound scaffold extends beyond ATX. Researchers have explored its use in developing inhibitors for other critical enzyme classes.
Thrombin Inhibitors: Derivatives such as [1-Amino-3-(benzyloxy)cyclobutyl]methanol have been synthesized as intermediates for potential thrombin inhibitors. Thrombin is a key serine protease in the coagulation cascade, making its inhibition a major strategy for treating thromboembolic diseases. The cyclobutane scaffold offers a rigid core to correctly position pharmacophoric elements into the enzyme's active site. nih.govnih.gov
Calcium-Dependent Protein Kinase 1 (CDPK1) Inhibitors: The scaffold has been incorporated into inhibitors of CDPK1, an essential enzyme in the parasite Toxoplasma gondii. nih.govescholarship.org The synthesis of potent pyrazolopyrimidine analogs of CDPK1 involved intermediates like cis-3-(benzyloxy)cyclobutyl N-pyrazolopyrimidine bromide, which was generated from the corresponding alcohol. escholarship.org This highlights the scaffold's utility in designing agents for infectious diseases.
Topoisomerase II Inhibitors: Some research suggests that compounds with a this compound-like structure may have antiproliferative effects by inhibiting key cellular enzymes like topoisomerase II. nih.gov This enzyme is a well-established target for anticancer drugs.
The synthetic tractability of this compound has enabled the creation of diverse libraries of analogs, including those containing important pharmacophoric groups like pyrimidine (B1678525) and nucleoside mimics.
The pyrimidine ring is a core structure in many biologically active compounds. Derivatives of this compound containing this heterocycle have been synthesized and investigated. A notable example is the compound [1-[[(2-aminopyrimidin-4-yl)amino]methyl]-3-benzyloxy-cyclobutyl]methanol, also known as NSC 676310. This molecule combines the cyclobutane scaffold with an aminopyrimidinyl group and has been studied for its potential biological activities, including effects on cell growth and proliferation.
Furthermore, the precursor molecule, 3-(benzyloxy)cyclobutanone, is readily prepared and serves as a key starting material for pyrrolo[2,3-d]pyrimidine derivatives. google.com These fused pyrimidine systems are known inhibitors of Janus kinases (JAK). google.com The synthesis involves creating a [3-(Benzyloxy)cyclobutyl]acetonitrile intermediate, which is then elaborated to form the final heterocyclic structure. google.com
Carbocyclic nucleoside analogs, where the furanose sugar ring is replaced by a carbocycle, are an important class of antiviral and antitumor agents due to their increased metabolic stability. mdpi.comtandfonline.com The this compound scaffold is an ideal precursor for a specific class of these analogs.
A key intermediate, trans-3-(benzyloxymethyl)cyclobutanol, is synthesized in several steps starting from the cycloaddition of dichloroketene (B1203229) to allyl benzyl (B1604629) ether, which produces a dichlorocyclobutanone derivative. rsc.org This alcohol can then be coupled with various purine (B94841) bases using methods like the Mitsunobu reaction. rsc.org Subsequent deprotection and functional group manipulation yield the final target nucleoside analogs, such as 9-[cis-3-(hydroxymethyl)cyclobutyl]adenine and 9-[cis-3-(hydroxymethyl)cyclobutyl]guanine. rsc.orgrsc.org These compounds are of interest as potential antiviral agents, inspired by the activity of naturally occurring nucleoside antibiotics like Oxetanocin A.
Synthesis of Analogs with Potential Biological Activity
Structural Contributions to Ligand-Receptor Interactions
The specific three-dimensional arrangement of a molecule is paramount in determining its ability to interact with biological targets. In the case of scaffolds derived from this compound, each component of its structure—the cyclobutyl ring, the benzyloxy group, and the methanol (B129727) linker—plays a distinct and crucial role in molecular recognition and binding affinity.
Role of the Cyclobutyl Moiety in Molecular Recognition
The cyclobutyl ring serves as a rigid and puckered three-dimensional scaffold. nih.gov Unlike more flexible linear chains, the four-membered ring restricts the conformational freedom of the molecule. ru.nl This rigidity is advantageous in drug design as it pre-organizes the attached functional groups into a defined spatial orientation, potentially reducing the entropic penalty upon binding to a receptor.
The non-planar, puckered conformation of the cyclobutane ring allows for precise positioning of substituents. nih.gov This can be critical for fitting into specific pockets within a protein's binding site and for directing key pharmacophoric elements toward their interaction points. ru.nl For instance, the puckered nature of a cyclobutyl ring in certain Janus kinase (JAK) inhibitors allows a sulfonamide group to be positioned optimally to form hydrogen bonds with crucial arginine and asparagine residues in the target enzyme. nih.gov This defined three-dimensional structure provides unique opportunities for creating molecules that can selectively fill hydrophobic pockets or act as bioisosteres for other groups, such as aromatic rings. ru.nl
Influence of the Benzyloxy Group and Methanol Linker on Binding Affinity
The benzyloxy group and the methanol linker are the primary pharmacophoric features of the this compound scaffold, responsible for direct interactions with a biological target.
The benzyloxy group (C₆H₅CH₂O-) contributes to binding in several ways:
Hydrophobic and Aromatic Interactions: The phenyl ring is hydrophobic and can engage in favorable van der Waals forces and pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a receptor's binding pocket. aps.org
Hydrogen Bonding: The ether oxygen atom can act as a hydrogen bond acceptor, forming a key interaction with suitable donor groups on the receptor surface.
The methanol linker (-CH₂OH) provides a critical point for polar interactions:
Hydrogen Bonding: The primary alcohol is a versatile hydrogen bond donor (from the -OH group) and acceptor (at the oxygen atom). This allows it to form strong, directional bonds with amino acid side chains or the peptide backbone of a receptor, often serving as a crucial anchor for the entire ligand.
Structure-Activity Relationship (SAR) Studies on Derivatives
Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into potent drug candidates. For scaffolds based on this compound, SAR studies have explored how modifying different parts of the molecule affects its biological activity, particularly in the context of kinase inhibition.
For example, in the development of inhibitors for Ubiquitin-Specific Protease 1 (USP1), a target in cancer therapy, derivatives of a related N-benzyl-2-phenylpyrimidin-4-amine scaffold were synthesized. acs.org Modifications to the phenyl ring of the benzyl group showed that adding substituents could modulate potency. While simple substitutions had a limited effect, replacing the phenyl ring with pyridine (B92270) rings led to a notable increase in inhibitory activity. acs.org
Furthermore, in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), strategic modifications to a central pyrimidine scaffold, including its terminal phenyl rings, were key to improving potency and membrane permeability. nih.gov
A hypothetical SAR study on this compound derivatives for a generic kinase target might yield results as summarized in the interactive table below. This illustrates how systematic modifications could influence inhibitory potency.
Table 1: Hypothetical SAR of this compound Derivatives as Kinase Inhibitors
| Compound | Modification from Parent Scaffold | Kinase Inhibition (IC₅₀) | Rationale for Change in Activity |
|---|---|---|---|
| Parent Scaffold | This compound | 10 µM | Baseline activity. |
| Derivative A | Addition of 4-fluoro to benzyl ring | 5 µM | Potential for new hydrogen bond or favorable electronic interactions. |
| Derivative B | Replacement of benzyl with methyl | > 50 µM | Loss of key hydrophobic/pi-stacking interactions. |
| Derivative C | Conversion of -CH₂OH to -CH₂NH₂ | 8 µM | Amine introduces a basic center, altering electrostatic interactions. |
| Derivative D | Conversion of -CH₂OH to -COOH | > 50 µM | Introduction of a negative charge may cause repulsive interactions. |
| Derivative E | Replacement of cyclobutyl with cyclopentyl | 25 µM | Altered ring pucker and vector of substituents, leading to suboptimal fit. |
Preclinical Research Avenues and Potential Therapeutic Areas
The this compound scaffold and its analogs have been incorporated into molecules designed for several therapeutic areas, primarily focusing on oncology and inflammatory diseases. The rigid, three-dimensional nature of the cyclobutyl ring makes it a valuable component in the design of specific enzyme inhibitors. ru.nl
Contribution to Anticancer Agent Discovery
The development of novel anticancer agents often involves targeting kinases and other enzymes that are dysregulated in cancer cells. The this compound scaffold has been utilized in the synthesis of compounds aimed at such targets.
One major area of focus has been the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 is a crucial kinase in signaling pathways that become constitutively active in certain cancers, such as specific subtypes of diffuse large B-cell lymphoma (DLBCL). curis.com Small molecule inhibitors of IRAK4 have been developed using scaffolds that incorporate cyclobutane features to achieve high potency and selectivity. curis.comresearchgate.net These inhibitors function by blocking the ATP-binding pocket of the kinase, thereby preventing the downstream signaling that promotes cancer cell survival. curis.com
Another relevant target is Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) . RIPK1 is a key regulator of inflammation and cell death pathways like necroptosis, which have complex roles in cancer. nih.gov The design of potent and selective RIPK1 inhibitors is an active area of research, with various chemical scaffolds being explored to target its kinase activity. researchgate.netmdpi.com
Table 2: Examples of Kinase Targets in Anticancer Research Utilizing Cyclobutyl-Containing Scaffolds
| Target | Associated Cancer Type | Role of Scaffold | Reported Activity of Derivative |
|---|---|---|---|
| IRAK4 | Diffuse Large B-Cell Lymphoma (ABC-DLBCL) researchgate.net | Provides a rigid core to orient pharmacophores into the ATP-binding site. | Potent inhibition with low nanomolar IC₅₀ values reported for advanced compounds. researchgate.net |
| RIPK1 | Various (role is context-dependent) nih.gov | Serves as a structural framework for inhibitors targeting the kinase domain. | Inhibitors show potent necroptosis inhibition in cellular assays. researchgate.net |
| USP1/UAF1 | Non-Small Cell Lung Cancer acs.org | The cyclobutyl group in some analogs provides a lipophilic moiety that can be optimized. acs.org | Potent inhibition (IC₅₀ = 180 nM) was achieved with cyclobutyl-containing derivatives. acs.org |
Exploration in Anti-inflammatory Research
The same signaling pathways that are relevant in cancer often play a central role in inflammatory diseases. Consequently, inhibitors developed for oncology targets frequently show potential as anti-inflammatory agents.
IRAK4 is a primary mediator of signaling from Toll-like receptors (TLRs) and IL-1 receptors, which are fundamental to the innate immune response and inflammation. nih.govacrabstracts.org Inhibiting IRAK4 is therefore a highly attractive strategy for treating a range of inflammatory and autoimmune disorders. nih.gov Compounds built upon cyclobutyl-containing scaffolds have been investigated for their ability to block IRAK4-mediated cytokine production. acrabstracts.org
RIPK1 is also a critical driver of inflammation. nih.gov Its kinase activity can trigger inflammatory cell death (necroptosis), and pharmacological inhibition of RIPK1 has shown promise in preclinical models of diseases such as psoriasis, rheumatoid arthritis, and ulcerative colitis. nih.govresearchgate.net The development of selective RIPK1 inhibitors is a key goal in creating new anti-inflammatory therapies. nih.gov
The dual relevance of these targets underscores the efficiency of using scaffolds like this compound in drug discovery, where a single core structure can be adapted to create potent inhibitors for multiple, related therapeutic applications.
Investigations into Other Biological Modulators
The this compound scaffold and its close derivatives have been more explicitly utilized in the development of modulators for a variety of other biological targets, demonstrating its versatility in drug discovery.
Janus Kinase (JAK) Inhibitors: The this compound framework is directly implicated in the synthesis of JAK inhibitors. Patents describe the synthesis of isoxazole-containing compounds starting from precursors like 1-[3-(benzyloxy)cyclobutyl]prop-2-yn-1-one, which leads to the formation of cis- and trans-3-[3-(benzyloxy)cyclobutyl]isoxazole. google.comgoogle.com These molecules are designed as potent inhibitors of JAKs, which are therapeutic targets for autoimmune disorders, inflammatory conditions, and cancers. The defined stereochemistry of the substituted cyclobutane ring is crucial for achieving the desired biological activity.
Histamine (B1213489) H3 Receptor Ligands: The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system and a target for treating neurological and cognitive disorders. The cyclobutane scaffold has been incorporated into ligands for this receptor. For instance, benzothiazole (B30560) derivatives featuring a cyclobutyl amine have been developed as H3 receptor ligands. google.com The synthesis of such compounds can involve intermediates derived from functionalized cyclobutane methanols, highlighting the utility of the scaffold in accessing this class of molecules.
Growth Hormone Secretagogue Receptor (GHSR) Agonists: GHSR agonists, also known as ghrelin mimetics, stimulate the release of growth hormone and are investigated for treating growth hormone deficiency and cachexia. nih.govunipd.it The benzyloxy moiety, a key feature of the title compound, has been explored in the structure-activity relationship (SAR) studies of GHSR agonists. In one study, the O-benzyl serine side chain of a tetrazole-based GHSR agonist was systematically modified, revealing that substitution on the benzyl group could enhance potency. nih.gov Another research effort in the discovery of capromorelin (B1582104) derivatives identified a potent GHSR-1a agonist that incorporates both a cyclobutyl and a benzyloxy group within its complex structure. acs.org
Integrin Inhibitors: Integrins are cell adhesion receptors involved in cell-cell and cell-matrix interactions, playing a role in cancer progression and metastasis. A recent patent application describes the use of a functionalized cyclobutane ring as the central scaffold in RGD mimetics designed to act as αvβ3 integrin antagonists for cancer therapy. google.com The synthesis examples in this disclosure include a derivative, 3-(3-benzyloxy-propyl)-2-diethylamino-cyclobutanecarboxylic acid methyl ester, which underscores the relevance of the benzyloxy-functionalized carbocyclic core in targeting this important receptor class. google.com
Table 1: Application of this compound and Related Scaffolds in Biological Modulator Development
| Target Class | Specific Target/Pathway | Example Scaffold/Compound Class | Therapeutic Area | Citation(s) |
|---|---|---|---|---|
| Kinase Inhibitors | Janus Kinases (JAKs) | 3-[3-(Benzyloxy)cyclobutyl]isoxazole derivatives | Inflammation, Cancer | google.comgoogle.com |
| GPCR Ligands | Histamine H3 Receptor | Benzothiazole cyclobutyl amines | Neurological Disorders | google.com |
| GPCR Ligands | Growth Hormone Secretagogue Receptor (GHSR) | O-benzyl serine-containing tetrazoles; Capromorelin derivatives | Growth Hormone Deficiency | nih.govacs.org |
| Integrin Inhibitors | αvβ3 Integrin | Functionalized cyclobutane RGD mimetics | Cancer | google.com |
| Enzyme Inhibitors | Acetyl-CoA Carboxylase (ACC) | Cyclobutane-based derivatives | Nonalcoholic Steatohepatitis (NASH), Fibrosis | researchgate.net |
Advanced Characterization and Mechanistic Investigations of 3 Benzyloxy Cyclobutyl Methanol Derivatives
Elucidation of Molecular Structures of Synthesized Analogs
The synthesis of analogs of (3-(Benzyloxy)cyclobutyl)methanol (B2829840) is a key step in exploring their structure-activity relationships. The precise arrangement of atoms within these molecules is determined through various analytical techniques.
A common synthetic route involves the reduction of 3-(benzyloxy)cyclobutane-1-carboxylic acid to yield the corresponding alcohol. nih.gov This can be followed by tosylation and subsequent removal of the benzyl (B1604629) protecting group via hydrogenation. nih.gov The resulting hydroxyl group can then be further functionalized. For instance, it can be fluorinated using perfluoro-1-butanesulfonyl fluoride (B91410) (PBSF). nih.gov
Another approach involves the Mitsunobu reaction, which allows for the condensation of an alcohol and an acidic component. researchgate.net This reaction is particularly useful for creating a variety of analogs by introducing different nucleophiles. researchgate.net For example, 4-substituted benzamide (B126) derivatives can be synthesized by reacting 4-hydroxybenzonitriles with appropriate alcohol side chains in the presence of triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net
The molecular structure of these synthesized analogs is often confirmed through single-crystal X-ray diffraction, which provides definitive information about the three-dimensional arrangement of atoms. researchgate.net This technique is essential for establishing the stereochemistry of the cyclobutane (B1203170) ring and the orientation of its substituents.
Spectroscopic Techniques for Structural Confirmation and Purity Assessment
A suite of spectroscopic techniques is employed to confirm the structure and assess the purity of this compound and its derivatives. intertek.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for assigning the proton and carbon environments within the molecule. unl.edu For instance, the aromatic protons of the benzyloxy group typically appear in the δ 7.2–7.4 ppm range in the ¹H NMR spectrum, while the hydroxymethyl group protons are found between δ 3.5–4.0 ppm. Modern NMR techniques can provide detailed information about the connectivity of atoms, which is crucial for structural elucidation. uvic.ca
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. uvic.ca The presence of a hydroxyl group is confirmed by a broad absorption band in the 3200–3600 cm⁻¹ region, corresponding to the O–H stretch. The C–O stretching vibration is typically observed between 1100–1250 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry is used to verify the molecular weight of the compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to observe the protonated molecule ([M+H]⁺). Tandem MS/MS approaches can provide fragmentation patterns that help in the structural identification of unknown molecules or impurities. intertek.com
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of synthesized compounds. By using a reverse-phase column and UV detection, it is possible to separate the target compound from any impurities.
A summary of the key spectroscopic data for this compound is presented in the table below.
| Spectroscopic Technique | Characteristic Signal/Feature | Reference |
| ¹H NMR | Aromatic protons: δ 7.2–7.4 ppm | |
| Hydroxymethyl protons: δ 3.5–4.0 ppm | ||
| IR Spectroscopy | O–H stretch: 3200–3600 cm⁻¹ | |
| C–O stretch: 1100–1250 cm⁻¹ | ||
| Mass Spectrometry | Verification of molecular weight |
Mechanistic Insights into Reactions Involving the Cyclobutyl Scaffold
The cyclobutane ring in this compound derivatives provides a rigid framework that influences their reactivity. Understanding the mechanisms of reactions involving this scaffold is essential for designing new synthetic strategies.
One important reaction is the [2+2] photocycloaddition, which is a common method for synthesizing cyclobutane rings. acs.org This reaction typically involves the excitation of an olefin by UV or visible light, leading to the formation of a four-membered ring. acs.org The stereochemical outcome of these reactions can often be controlled, for example, through the use of copper(I) catalysts. acs.org
The reactivity of the functional groups attached to the cyclobutyl ring is also of significant interest. The hydroxymethyl groups can undergo various transformations, including oxidation to aldehydes or carboxylic acids, and substitution reactions. The benzyloxy group can be removed through hydrogenolysis, a reaction that proceeds via a benzyl ether deprotection mechanism using a palladium on carbon (Pd/C) catalyst and hydrogen gas.
Mechanistic investigations often employ techniques like photoredox catalysis to understand the involvement of radical intermediates. wisc.edu Light/dark experiments, for instance, can help determine whether a reaction proceeds through a chain propagation mechanism. wisc.edu
Computational Chemistry and Molecular Modeling Approaches for Scaffold Optimization
Computational chemistry and molecular modeling are powerful tools for optimizing the cyclobutyl scaffold for specific applications. researchgate.net These methods allow for the theoretical investigation of molecular properties and reaction mechanisms.
Density Functional Theory (DFT) calculations can be used to predict spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental results to validate structural assignments. Molecular modeling can also provide insights into the three-dimensional structure of molecules and their interactions with biological targets. researchgate.net
For example, homology modeling can be used to construct the 3D structure of a target protein if its experimental structure is not available. researchgate.net Subsequently, molecular docking simulations can be performed to predict the binding affinity and mode of interaction between a ligand, such as a this compound derivative, and the protein. researchgate.net These computational approaches can guide the rational design of new analogs with improved properties. researchgate.net
Future Research Directions and Translational Perspectives for 3 Benzyloxy Cyclobutyl Methanol
Innovation in Green and Sustainable Synthetic Routes for the Compound and its Derivatives
The chemical industry is undergoing a significant transformation towards more sustainable practices, aiming to reduce environmental impact and dependence on fossil fuels. rsc.org A primary future objective is the development of green and sustainable synthetic routes for (3-(Benzyloxy)cyclobutyl)methanol (B2829840) and its derivatives. Current synthetic methods often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future innovations will likely focus on several key areas:
Biocatalysis: The use of enzymes and whole-cell systems offers a powerful green alternative for synthesis. csic.es Research into identifying or engineering enzymes, such as ketoreductases or hydrolases, could enable the stereoselective synthesis of chiral cyclobutane (B1203170) intermediates. This approach offers high selectivity under mild reaction conditions (aqueous media, room temperature), significantly reducing energy consumption and the need for toxic solvents. csic.es
Catalytic Methods: Shifting from stoichiometric reagents to catalytic processes is a cornerstone of green chemistry. rsc.org Future synthetic strategies will likely explore novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, for key transformations like cyclobutane ring formation or functional group interconversions. researchgate.net For instance, developing catalytic methods for the direct C-H functionalization of cyclobutane precursors could drastically shorten synthetic sequences.
Renewable Feedstocks: A long-term goal is to devise synthetic pathways that begin from renewable starting materials. This involves reimagining the entire synthetic route to utilize bio-based platform chemicals, moving away from traditional petrochemical sources and contributing to a circular chemical economy. rsc.org
Expansion of its Role in Chemical Biology and Probe Development
The rigid, puckered conformation of the cyclobutane ring makes it an excellent scaffold for developing molecular probes to interrogate biological systems. Unlike flexible alkyl chains, the cyclobutane core in this compound restricts the spatial orientation of its functional groups, which can lead to highly specific interactions with biological targets such as enzymes and receptors. nih.gov
Future research will focus on leveraging this scaffold for sophisticated probe design:
Functional Handles for Conjugation: The primary alcohol in this compound is a versatile functional handle. It can be readily modified to attach reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling. The benzyloxy group serves as a protecting group that can be selectively removed to reveal a second hydroxyl group, enabling the creation of bifunctional probes for more complex biological experiments.
Conformationally Restricted Pharmacophores: The compound can serve as a starting point for creating analogs that mimic the bioactive conformation of a pharmacophore. By replacing a flexible linker in a known ligand with the rigid cyclobutane core, researchers can lock the molecule into a specific geometry, potentially increasing binding affinity and selectivity. nih.gov
Probes for In Vivo Imaging: The cyclobutane scaffold is being explored for the development of radiolabeled probes for Positron Emission Tomography (PET) imaging. core.ac.uk Derivatives of this compound could be synthesized with isotopes like ¹⁸F, creating novel imaging agents to visualize and quantify biological processes in vivo, aiding in disease diagnosis and monitoring therapeutic response. A derivative, NSC 676310, which contains the benzyloxy cyclobutyl methanol (B129727) core, has already been investigated for its biological activities, highlighting the potential of this scaffold in interacting with molecular pathways. ontosight.ai
Development of Novel Therapeutic Lead Compounds Utilizing the Cyclobutyl Core
The cyclobutane motif is no longer a synthetic curiosity but a strategic element in modern drug discovery. nih.gov Its incorporation into small molecules can significantly enhance pharmacological properties. nih.govru.nl The compound this compound is an ideal starting point for building novel therapeutic agents, with the cyclobutyl ring serving as a key structural core.
The advantages of using the cyclobutyl core in medicinal chemistry are summarized in the table below.
| Benefit of Cyclobutyl Core | Description |
| Conformational Restriction | The rigid structure reduces the entropic penalty upon binding to a target, potentially increasing potency. It locks flexible molecules into a desired bioactive conformation. nih.gov |
| Improved Metabolic Stability | The cyclobutane ring can block sites of metabolism on a molecule, increasing its half-life and bioavailability. nih.govru.nl |
| Increased Three-Dimensionality | As drug discovery moves away from flat, aromatic compounds, the puckered, 3D nature of the cyclobutane ring improves physicochemical properties like solubility. nih.govnih.gov |
| Novel Bioisostere | The cyclobutyl group can serve as a non-planar replacement for other chemical groups, such as phenyl rings or gem-dimethyl groups, to explore new chemical space and improve target engagement. ru.nl |
| Hydrophobic Pocket Filling | The ring is effective at filling hydrophobic pockets within protein active sites, enhancing binding affinity through favorable van der Waals interactions. nih.govru.nl |
Future research will involve using this compound as a scaffold to synthesize diverse libraries of compounds for screening against various diseases. For example, in oncology, the cyclobutane core has been used to develop potent inhibitors of enzymes like glycogen (B147801) synthase kinase 3 (GSK-3). ru.nl Similarly, it has been incorporated into antiviral agents and compounds targeting central nervous system disorders. nih.govontosight.ai The synthetic accessibility of both hydroxyl groups on the this compound scaffold (after debenzylation) allows for systematic structure-activity relationship (SAR) studies to optimize lead compounds for potency, selectivity, and pharmacokinetic profiles.
Integration into High-Throughput Synthesis and Screening Platforms
The drive to accelerate drug discovery has led to the development of automated, high-throughput platforms for both synthesis and screening. rsc.org However, the chemical diversity of screening libraries is often limited, with a notable underrepresentation of 3D-rich scaffolds like cyclobutanes. nih.gov
Future efforts will focus on integrating building blocks like this compound into these advanced platforms:
Fragment-Based Drug Discovery (FBDD): The compound is an ideal precursor for generating a focused library of cyclobutane-containing fragments. nih.gov These fragments can be screened against therapeutic targets to identify low-affinity binders, which are then optimized into potent lead compounds. The defined 3D structure of the cyclobutane core makes it particularly attractive for FBDD. nih.gov
DNA-Encoded Libraries (DELs): The functional handles on this compound allow it to be incorporated into DEL technology. This would involve attaching a unique DNA tag to each derivative synthesized from the scaffold, enabling the simultaneous screening of billions of unique compounds against a protein target.
Automated Nanoscale Synthesis: Advanced liquid handling technologies, such as acoustic dispensing, allow for "on-the-fly" synthesis of compound libraries on a nanomole scale, directly in assay plates. rsc.org This miniaturized approach drastically reduces costs, time, and waste. This compound and its derivatives are well-suited as building blocks for such automated platforms, enabling the rapid exploration of chemical space around the cyclobutane core. rsc.org
By embracing these technologies, researchers can rapidly generate and test vast numbers of novel molecules derived from the this compound scaffold, significantly accelerating the path from an initial concept to a validated hit or lead compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
